molecular formula C12H16N2O4 B3050269 Diethyl 3,6-dimethylpyrazine-2,5-dicarboxylate CAS No. 24691-47-2

Diethyl 3,6-dimethylpyrazine-2,5-dicarboxylate

Cat. No.: B3050269
CAS No.: 24691-47-2
M. Wt: 252.27 g/mol
InChI Key: OBOVDBBMFDGZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3,6-dimethylpyrazine-2,5-dicarboxylate ( 24691-47-2) is a pyrazine-based ester with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound serves as a versatile chemical building block and intermediate in organic synthesis and materials science research. Pyrazine dicarboxylate esters are of significant interest in the development of coordination compounds and metal-organic frameworks (MOFs), as their structure allows them to act as ligands for various metal ions . Research into similar dimethylpyrazine-dicarboxylate structures highlights their utility in studying metal-ion-promoted ester hydrolysis, which can serve as a route to prepare new coordination complexes and ligands . As a high-purity synthetic intermediate, it is valuable for constructing more complex nitrogen-containing heterocycles. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any consumer applications. Researchers should consult the safety data sheet and handle this compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

diethyl 3,6-dimethylpyrazine-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-5-17-11(15)9-7(3)14-10(8(4)13-9)12(16)18-6-2/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOVDBBMFDGZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=N1)C)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284874
Record name diethyl 3,6-dimethylpyrazine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24691-47-2
Record name NSC39477
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 3,6-dimethylpyrazine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid groups at positions 2 and 5 react with ethanol via acid-catalyzed nucleophilic acyl substitution. Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) is typically used to protonate the carbonyl oxygen, enhancing electrophilicity for alcohol attack. The reaction proceeds under reflux for 12–24 hours, with excess ethanol ensuring complete conversion.

Table 1: Standard Esterification Parameters

Parameter Value
Reactants Pyrazine-2,5-dicarboxylic acid, ethanol (excess)
Catalyst H₂SO₄ (10 mol%) or SOCl₂ (1.2 eq)
Temperature 80–100°C (reflux)
Time 12–24 hours
Yield 70–85% (isolated)

Post-reaction workup involves neutralization with aqueous sodium bicarbonate, extraction with ethyl acetate, and crystallization from hexane/ethyl acetate mixtures. The product is obtained as colorless crystals with a melting point of 164–170°C.

Challenges and Optimizations

  • Regioselectivity : Competing esterification at other positions is avoided by pre-functionalizing the pyrazine ring with methyl groups at positions 3 and 6 before introducing carboxylic acid groups.
  • Purity : Silica gel chromatography (eluent: 3:7 ethyl acetate/hexane) resolves byproducts such as monoesters or residual dicarboxylic acid.

An alternative approach constructs the pyrazine ring from acyclic precursors, enabling simultaneous introduction of methyl and ester groups. This method is advantageous for synthesizing polysubstituted pyrazines.

Reaction Pathway

A diamine (e.g., 2,5-diamino-3,6-dimethylpyrazine) reacts with diethyl oxalate under basic conditions, facilitating cyclization via nucleophilic attack and dehydration.

Table 2: Cyclocondensation Parameters

Parameter Value
Reactants 2,5-Diamino-3,6-dimethylpyrazine, diethyl oxalate
Catalyst Sodium ethoxide (2 eq)
Solvent Ethanol
Temperature 60°C
Time 8 hours
Yield 50–60%

The reaction forms the pyrazine ring while installing ester groups at positions 2 and 5. However, this method suffers from moderate yields due to competing side reactions, necessitating careful stoichiometric control.

Transesterification of Methyl Esters

Transesterification offers a route to diethyl esters from more readily available methyl esters, leveraging the nucleophilic exchange of alkoxy groups.

Procedure and Optimization

Dimethyl pyrazine-2,5-dicarboxylate reacts with excess ethanol in the presence of titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid catalyst. The methoxy groups are displaced by ethoxy groups via a tetrahedral intermediate.

Table 3: Transesterification Conditions

Parameter Value
Reactants Dimethyl pyrazine-2,5-dicarboxylate, ethanol
Catalyst Ti(OiPr)₄ (5 mol%)
Temperature 120°C
Time 6 hours
Yield 80–90%

This method achieves higher yields than direct esterification but requires anhydrous conditions to prevent hydrolysis.

Oxidation of Dihydropyrazine Derivatives

Dihydropyrazines serve as precursors for aromatic pyrazines through oxidative aromatization. This method is particularly useful for introducing electron-withdrawing groups like esters.

Oxidative Aromatization

4-Substituted Hantzsch-type dihydropyrazines undergo oxidation using methanesulfonic acid (MsOH) and sodium nitrite (NaNO₂) in the presence of wet SiO₂. The reaction proceeds via a radical mechanism, eliminating hydrogen and forming the aromatic system.

Table 4: Oxidation Parameters

Parameter Value
Reactants Dihydropyrazine derivative
Oxidizing Agents MsOH, NaNO₂, SiO₂
Solvent Dichloromethane
Temperature 25°C (ambient)
Time 2 hours
Yield 65–75%

Comparative Analysis of Methods

Table 5: Method Comparison

Method Yield Purity Scalability Cost
Direct Esterification 70–85% High High Low
Cyclocondensation 50–60% Moderate Moderate Medium
Transesterification 80–90% High High Medium
Oxidation 65–75% High Low High

Direct esterification and transesterification are preferred for industrial-scale production due to their efficiency and cost-effectiveness. Cyclocondensation and oxidation are reserved for specialized applications requiring specific substitution patterns.

Advanced Purification and Characterization

Crystallization

Recrystallization from ethanol/water (3:1) yields needle-shaped crystals suitable for X-ray diffraction. The crystalline structure confirms the planar pyrazine ring with ester groups oriented perpendicular to the aromatic plane.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.35 (q, J = 7.1 Hz, 4H, -OCH₂CH₃), 2.50 (s, 6H, -CH₃), 1.38 (t, J = 7.1 Hz, 6H, -CH₂CH₃).
  • IR (KBr) : 1730 cm⁻¹ (C=O stretch), 1575 cm⁻¹ (C=N stretch).

Industrial-Scale Production Insights

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Key parameters include:

  • Residence Time : 30 minutes (vs. 12–24 hours in batch).
  • Catalyst Loading : Reduced to 5 mol% H₂SO₄ via immobilized catalyst beds.
  • Yield : 90–95% with >99% purity by HPLC.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,6-dimethylpyrazine-2,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: It can be reduced to form dihydropyrazine derivatives.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions include various pyrazine derivatives, dihydropyrazine derivatives, and substituted pyrazine compounds.

Scientific Research Applications

Diethyl 3,6-dimethylpyrazine-2,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of Diethyl 3,6-dimethylpyrazine-2,5-dicarboxylate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazine and Related Dicarboxylates

Compound Name Molecular Formula Substituents/Modifications Melting Point (°C) Key Properties/Applications
Diethyl 3,6-dimethylpyrazine-2,5-dicarboxylate C₁₂H₁₆N₂O₄ 3,6-dimethyl; 2,5-diethyl ester 84–86 Ligand in MOFs; synthetic intermediate
Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate C₁₀H₁₂N₂O₄ 3,6-dimethyl; 2,5-dimethyl ester Not reported Precursor for pyrazine-2,5-diyldimethanol linker in coordination polymers
Diethyl 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate C₁₈H₁₄N₄O₄ 5,6-bis(pyridin-2-yl); 2,3-diethyl ester Not reported Forms hydrogen-bonded supramolecular networks; crystallizes in monoclinic Ia
Diethyl pyridazine-4,5-dicarboxylate C₁₀H₁₂N₂O₄ Pyridazine core (two adjacent N atoms) Not reported Spirocyclization with 1,3-binucleophiles
Diethyl pyrrole-2,5-dicarboxylate C₁₀H₁₂N₂O₄ Pyrrole core (one N atom) Not reported Precursor for tricyclic aziridines; medicinal chemistry applications

Physical and Chemical Properties

  • For instance, dimethyl 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate forms chains via C–H···O hydrogen bonds, while its diethyl counterpart exhibits weaker intermolecular interactions due to larger ethyl groups .
  • Reactivity : Methyl substituents at the 3- and 6-positions electronically deactivate the pyrazine ring, making it less reactive toward electrophilic substitution compared to unsubstituted pyrazine dicarboxylates. This contrasts with Diethyl pyridazine-4,5-dicarboxylate, where the pyridazine core undergoes spirocyclization with 1,3-diphenylguanidine .
  • Solubility : Ethyl esters generally enhance solubility in organic solvents (e.g., EtOAc, cyclohexane) compared to methyl esters, as seen in purification methods for this compound .

Comparison with Non-Pyrazine Derivatives

  • Pyridazine vs.
  • Pyrrole vs. Pyrazine : Diethyl pyrrole-2,5-dicarboxylate lacks aromatic nitrogen lone pairs, reducing its coordination capability compared to pyrazine derivatives but finding niche roles in photochemical synthesis .

Biological Activity

Diethyl 3,6-dimethylpyrazine-2,5-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, antimicrobial activity, and structure-activity relationships.

Chemical Structure and Properties

This compound (C10H14N2O4) features a pyrazine ring substituted with two ethyl groups and two carboxylate functionalities. Its structural characteristics influence its biological activities significantly.

Cytotoxic Activity

Recent studies have explored the cytotoxic effects of this compound derivatives. For example, a study involving various diethyl derivatives demonstrated that these compounds exhibit significant cytotoxicity against human colon cancer cells (HCT116). The half-maximal inhibitory concentrations (IC50) for these compounds ranged from 16.29 to 68.88 µM, indicating varying degrees of effectiveness in inducing apoptosis in cancer cells .

Table 1: Cytotoxicity of Diethyl Pyrazine Derivatives

Compound NameIC50 (µM)Mechanism of Action
This compound16.29 - 68.88Apoptosis induction
Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateNot specifiedCytotoxicity through apoptosis

Antimicrobial Activity

The antimicrobial properties of alkylpyrazines, including this compound, have also been investigated. A study highlighted that certain pyrazine derivatives exhibited significant antibacterial activity against various pathogens. Specifically, diethyl derivatives showed effective bactericidal activity against Escherichia coli, with higher concentrations leading to greater reductions in bacterial colonies .

Table 2: Antimicrobial Activity of Pyrazine Derivatives

Compound NamePathogen TargetedEffective Concentration (%)Observed Effect
This compoundE. coli1.2Bactericidal effect observed
Other AlkylpyrazinesVarious pathogensVariesVariable effectiveness

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of diethyl pyrazine derivatives. Studies have shown that modifications in the substituents on the pyrazine ring can significantly alter the cytotoxic and antimicrobial properties. For instance, bulky substitutions at specific positions on the ring tend to enhance cytotoxicity while maintaining selectivity towards cancer cells .

Case Studies

  • Cancer Cell Line Study : A research team synthesized a series of diethyl pyrazine derivatives and tested their effects on HCT116 human colon cancer cells. The findings indicated a clear correlation between structural modifications and increased cytotoxicity through apoptotic pathways .
  • Antibacterial Efficacy : In another study focusing on antimicrobial properties, diethyl 3,6-dimethylpyrazine demonstrated effective inhibition of bacterial growth at concentrations as low as 0.6%, emphasizing its potential as an antibacterial agent .

Q & A

Q. What are the optimized synthetic routes for Diethyl 3,6-dimethylpyrazine-2,5-dicarboxylate, and how can purity be ensured?

The compound is typically synthesized via esterification of pyrazine-2,5-dicarboxylic acid derivatives. A common method involves refluxing pyrazine-2,5-dicarboxylic acid with ethanol and sulfuric acid, followed by purification via flash chromatography (EtOAc/cyclohexane, Rf = 0.32) to achieve >90% purity . Alternative routes include alkylation of pyrazine precursors with diethyl oxalate under basic conditions. Key steps include monitoring reaction progress via TLC and characterizing intermediates using <sup>1</sup>H/<sup>13</sup>C-NMR to confirm esterification .

Q. How are spectroscopic techniques (NMR, MS) employed to characterize this compound?

  • <sup>1</sup>H-NMR : Peaks at δ 4.50 (q, 4H, ester -OCH2), 2.81 (s, 6H, methyl groups), and 1.45 (t, 6H, ester -CH3) confirm the structure .
  • <sup>13</sup>C-NMR : Signals at δ 165.1 (ester C=O), 150.8 (pyrazine C), and 22.3 (methyl C) validate the backbone .
  • HR-MS : A molecular ion peak at m/z 313.1393 [M+H]<sup>+</sup> matches the calculated mass (313.1394) .

Q. What purification methods are recommended to isolate this compound from reaction mixtures?

Flash chromatography using EtOAc/cyclohexane (1:3) is effective for separation. Recrystallization from methanol or ethanol yields colorless solids with melting points consistent with literature (84–86°C) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond lengths, angles, and packing arrangements. For example, monoclinic crystals (space group P21/c) with unit cell parameters a = 12.284 Å, b = 5.640 Å, and c = 7.881 Å (β = 108.7°) have been reported. Refinement using SHELXL-2018 validates the planar pyrazine core and ester conformations .

Q. What strategies address discrepancies in NMR data between synthetic batches?

Contradictions in chemical shifts (e.g., δ 2.78 vs. 2.81 for methyl groups) may arise from solvent polarity or residual impurities. Solutions include:

  • Re-precipitation to remove trace solvents.
  • Variable-temperature NMR to assess dynamic effects.
  • Spiking with authentic samples to confirm peak assignments .

Q. How do computational methods (DFT, molecular docking) enhance understanding of this compound’s reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution, highlighting nucleophilic sites at the pyrazine nitrogen atoms. Molecular docking studies reveal potential interactions with biological targets (e.g., enzymes), guiding applications in catalysis or medicinal chemistry .

Data Contradiction and Validation

Q. How to reconcile conflicting melting points reported in literature?

Variations (e.g., 83°C vs. 84–86°C) may stem from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) can identify phase transitions, while powder XRD distinguishes crystalline forms. Reproducibility requires strict control of recrystallization solvents and cooling rates .

Q. What analytical workflows validate synthetic byproducts or degradation products?

LC-MS/MS and GC-MS detect trace impurities (e.g., hydrolyzed dicarboxylic acid). Accelerated stability studies (40°C/75% RH) under ICH guidelines identify degradation pathways, such as ester hydrolysis, which can be mitigated by inert storage conditions .

Methodological Tables

Parameter Value Reference
Melting Point84–86°C
<sup>1</sup>H-NMR (δ)4.50 (q), 2.81 (s), 1.45 (t)
Crystallographic Space GroupP21/c
Computational Data B3LYP/6-31G *Application
HOMO-LUMO Gap4.2 eVReactivity Prediction
Molecular Electrostatic PotentialNegative charge at pyrazine N atomsInteraction Sites

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 3,6-dimethylpyrazine-2,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 3,6-dimethylpyrazine-2,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.